molecular formula C34H36N6O4 B15140277 GLP-1R agonist 12

GLP-1R agonist 12

Cat. No.: B15140277
M. Wt: 592.7 g/mol
InChI Key: TUSYJBRBOOOKPJ-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GLP-1R agonist 12 is a compound that targets the glucagon-like peptide-1 receptor, a member of the G protein-coupled receptor family. This receptor plays a crucial role in regulating blood glucose levels and lipid metabolism. GLP-1R agonists are widely used in the treatment of type 2 diabetes mellitus due to their ability to enhance insulin secretion, inhibit glucagon release, delay gastric emptying, and reduce food intake through central appetite suppression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GLP-1R agonist 12 typically involves recombinant expression of the linear peptide followed by chemical modifications. One common method includes the attachment of a polyethylene glycol-fatty acid staple to enhance the stability and efficacy of the compound . Another approach involves the use of designed ankyrin repeat proteins to increase the serum half-life of the therapeutic compound .

Industrial Production Methods: Industrial production of this compound often employs a semisynthesis protocol. This involves the recombinant expression of the linear peptide, followed by chemical modifications to attach stabilizing groups such as polyethylene glycol or fatty acids . This method ensures high yield and purity of the final product, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: GLP-1R agonist 12 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, efficacy, and bioavailability .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include formic acid, acetonitrile, and various fatty acids . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved without compromising the integrity of the peptide.

Major Products Formed: The major products formed from these reactions include modified peptides with enhanced stability and efficacy. For example, the attachment of fatty acids or polyethylene glycol groups results in GLP-1R agonists with prolonged half-lives and improved therapeutic profiles .

Properties

Molecular Formula

C34H36N6O4

Molecular Weight

592.7 g/mol

IUPAC Name

2-[[4-[6-[(2-cyclopropylpyrazolo[1,5-a]pyridin-6-yl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid

InChI

InChI=1S/C34H36N6O4/c41-34(42)25-7-9-29-31(16-25)39(19-27-12-15-43-27)32(35-29)20-38-13-10-24(11-14-38)28-2-1-3-33(36-28)44-21-22-4-8-26-17-30(23-5-6-23)37-40(26)18-22/h1-4,7-9,16-18,23-24,27H,5-6,10-15,19-21H2,(H,41,42)/t27-/m0/s1

InChI Key

TUSYJBRBOOOKPJ-MHZLTWQESA-N

Isomeric SMILES

C1CO[C@@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(CC4)C5=NC(=CC=C5)OCC6=CN7C(=CC(=N7)C8CC8)C=C6

Canonical SMILES

C1CC1C2=NN3C=C(C=CC3=C2)COC4=CC=CC(=N4)C5CCN(CC5)CC6=NC7=C(N6CC8CCO8)C=C(C=C7)C(=O)O

Origin of Product

United States

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